
3,4-Dibromobenzoic acid
Overview
Description
3,4-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its crystalline structure and is widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobenzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the nitration of toluene to obtain para-nitrotoluene, followed by reduction using Fe/HCl to yield para-aminotoluene. This intermediate is then brominated to form 1-amino-2,5-dibromo-4-methylbenzene. Subsequent reactions with NaNO2/HCl produce a diazonium salt, which is reduced using H2PO3 to yield 3,4-dibromotoluene. Finally, oxidation with potassium permanganate results in this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Reducing agents such as iron in hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation may produce different brominated aromatic compounds .
Scientific Research Applications
Organic Synthesis
1. Reactivity in Halogenation and Lithiation
3,4-Dibromobenzoic acid is often utilized as a precursor in organic synthesis, particularly in halogenation reactions. Its bromine substituents facilitate further modifications through nucleophilic substitution or elimination reactions. For instance, the compound can undergo ortho-lithiation when treated with amide-type bases, leading to the formation of organometallic intermediates. This property has been exploited to create complex molecular architectures in synthetic organic chemistry .
2. Synthesis of Aromatic Compounds
The compound serves as a building block for synthesizing various aromatic compounds. Its structure allows for the introduction of other functional groups through electrophilic aromatic substitution reactions. For example, it can be used to synthesize derivatives that possess biological activity or are useful in materials science .
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that its derivatives can inhibit the growth of certain pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .
2. Drug Development
The compound's ability to modify biological activity through structural changes has led to its investigation in drug development. For example, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic effects .
Materials Science
1. Polymerization Initiator
In materials science, this compound has been explored as an initiator for polymerization reactions. Its bromine atoms can facilitate radical polymerization processes, leading to the production of high-performance polymers used in coatings and adhesives .
2. Flame Retardant Applications
Due to its bromine content, the compound is also being investigated for use as a flame retardant in various materials. Its effectiveness in inhibiting combustion makes it a valuable additive in plastics and textiles .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dibromobenzoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
- 2,3-Dibromobenzoic acid
- 3,5-Dibromobenzoic acid
- 4,5-Dibromophthalic acid
Comparison: 3,4-Dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2,3-Dibromobenzoic acid and 3,5-Dibromobenzoic acid, this compound exhibits distinct chemical properties and reactivity patterns .
Biological Activity
3,4-Dibromobenzoic acid (DBBA), with the chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various biological systems, supported by data tables and relevant case studies.
This compound is a derivative of benzoic acid, characterized by the substitution of bromine atoms at the 3rd and 4th positions of the benzene ring. This modification affects its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.91 g/mol |
Boiling Point | Not specified |
Solubility | 0.0564 mg/ml |
Log P (octanol-water) | 2.64 |
Enzyme Interactions
DBBA has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of DBBA to these enzymes results in inhibition of their catalytic activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered metabolic pathways and potential toxicological effects.
Cellular Effects
Research indicates that DBBA influences cell signaling pathways and gene expression. Specifically, it modulates the expression of genes involved in oxidative stress response and apoptosis. Such modulation can have significant implications for cell survival and proliferation.
The molecular mechanism underlying the biological activity of DBBA involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This process includes:
- Enzyme Inhibition : DBBA binds to the active sites of metabolic enzymes, resulting in conformational changes that inhibit their function.
- Gene Expression Modulation : The compound can interact with transcription factors and regulatory proteins, affecting gene expression profiles associated with stress responses and metabolic regulation.
In Vitro Studies
In laboratory settings, DBBA has demonstrated various effects on cellular functions over time. For example, prolonged exposure to DBBA has been shown to cause persistent changes in gene expression related to metabolic processes.
Dosage Effects in Animal Models
Animal studies have revealed that the effects of DBBA vary significantly with dosage:
- Low Doses : Minimal toxicity is observed; biochemical effects occur without significant adverse reactions.
- High Doses : Toxic effects such as liver and kidney damage have been documented due to inhibition of key metabolic enzymes.
Temporal Effects on Biological Activity
The stability of DBBA under standard laboratory conditions allows for reliable experimentation; however, degradation over extended periods can reduce its efficacy. Long-term studies have indicated that DBBA's impact on cellular function becomes more pronounced at higher concentrations, highlighting the importance of dosage in experimental design.
Metabolic Pathways
DBBA is involved in various metabolic pathways related to xenobiotic metabolism. It interacts with enzymes like cytochrome P450 and glutathione S-transferase, impacting detoxification processes. This interaction can lead to altered levels of metabolites and potentially toxic intermediates due to enzyme inhibition.
Transport and Distribution
The transport mechanisms for DBBA within cells include passive diffusion and active transport via specific transporters. Once internalized, DBBA binds to intracellular proteins which can affect its localization and bioavailability.
Properties
IUPAC Name |
3,4-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDNLGFIBQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347662 | |
Record name | 3,4-Dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-03-4 | |
Record name | 3,4-Dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.